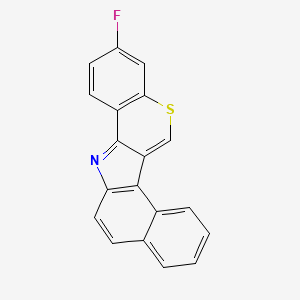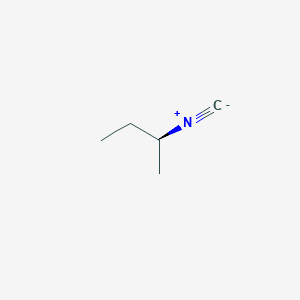
(2S)-2-Isocyanobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Isocyanobutane is an organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isocyanobutane typically involves the reaction of a suitable amine with phosgene or its derivatives. One common method is the reaction of (2S)-2-aminobutane with phosgene under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.
化学反応の分析
Types of Reactions
(2S)-2-Isocyanobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
(2S)-2-Isocyanobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity.
作用機序
The mechanism of action of (2S)-2-Isocyanobutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations, leading to the formation of ureas, carbamates, and other derivatives.
類似化合物との比較
Similar Compounds
(2R)-2-Isocyanobutane: The enantiomer of (2S)-2-Isocyanobutane, differing only in the spatial arrangement of atoms.
Methyl isocyanate: A simpler isocyanate with a similar reactivity profile.
Ethyl isocyanate: Another isocyanate with comparable chemical properties.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its specific reactivity and applications in various fields make it a valuable compound in both research and industrial settings.
特性
CAS番号 |
53368-88-0 |
|---|---|
分子式 |
C5H9N |
分子量 |
83.13 g/mol |
IUPAC名 |
(2S)-2-isocyanobutane |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3/t5-/m0/s1 |
InChIキー |
WMMGIBWFZLSMHE-YFKPBYRVSA-N |
異性体SMILES |
CC[C@H](C)[N+]#[C-] |
正規SMILES |
CCC(C)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



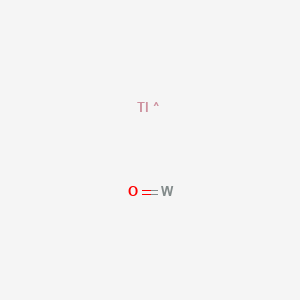
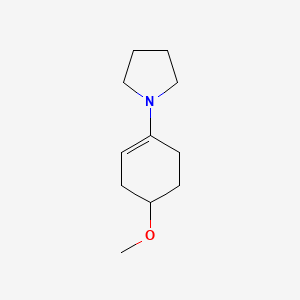
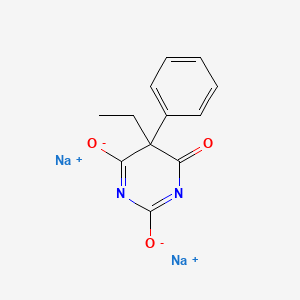
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)

![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
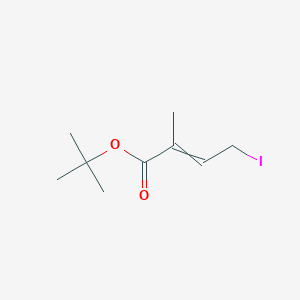
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)

